3-Methylsulfonyl-azetidine

Physicochemical Characterization Medicinal Chemistry Organic Synthesis

Researchers face failed syntheses due to subtle regioisomer differences in azetidine building blocks. 3-Methylsulfonyl-azetidine (CAS 935668-43-2) provides the exact 3-methylsulfonyl substitution pattern required for M1 antagonist development. • **Critical structural motif** for patent-disclosed muscarinic M1 antagonists (US8697888) • **Free base form** enables direct functionalization vs. salt variants • **Solid at RT** improves handling accuracy & reaction reproducibility • **Sulfonyl H-bond acceptor** supports peptidomimetic scaffold design

Molecular Formula C4H9NO2S
Molecular Weight 135.19
CAS No. 935668-43-2
Cat. No. B3030638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylsulfonyl-azetidine
CAS935668-43-2
Molecular FormulaC4H9NO2S
Molecular Weight135.19
Structural Identifiers
SMILESCS(=O)(=O)C1CNC1
InChIInChI=1S/C4H9NO2S/c1-8(6,7)4-2-5-3-4/h4-5H,2-3H2,1H3
InChIKeyCUSQXAPAQNXLMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylsulfonyl-azetidine: Differentiated Azetidine Building Block


3-Methylsulfonyl-azetidine (CAS 935668-43-2), also referred to as 3-methanesulfonylazetidine or MSA, is a four-membered nitrogen-containing heterocyclic building block featuring a sulfonyl group at the 3-position of the azetidine ring . It possesses a molecular formula of C4H9NO2S and a molecular weight of 135.18 g/mol . The compound is primarily utilized as a research intermediate in medicinal chemistry and organic synthesis, with applications in the development of pharmaceutical agents, including muscarinic acetylcholine receptor M1 antagonists [1].

Workflow Azetidine building block for medicinal chemistry synthesis
Selection 3-methylsulfonyl substitution supports M1 antagonist scaffold preparation
Use Context Free base form suitable for anhydrous coupling and functionalization

3-Methylsulfonyl-azetidine: Why Azetidine Analogs Are Not Interchangeable


While the azetidine scaffold is common to many research intermediates, the position and identity of substituents on the strained four-membered ring critically dictate physicochemical properties and reactivity. Simple substitution with a methylsulfonyl group at the 3-position, as in 3-Methylsulfonyl-azetidine, yields a distinct profile compared to regioisomers like 1-(Methylsulfonyl)azetidine or salt forms such as the hydrochloride . These differences manifest in measurable parameters—including pKa, melting point, and solubility—that directly impact synthetic utility, purification workflows, and downstream pharmaceutical applications . Consequently, generic substitution with a seemingly similar azetidine derivative without verifying these specific, quantifiable characteristics can lead to suboptimal yields, altered reaction outcomes, or failed biological activity.

Regioisomer mismatch
1-(Methylsulfonyl)azetidine exhibits drastically different basicity and protonation behavior, which may shift reactivity and assay outcomes.
Salt-form property shift
The hydrochloride salt alters solubility and handling, but may introduce HCl sensitivity that limits direct substitution in anhydrous steps.

3-Methylsulfonyl-azetidine: Quantitative Differentiation Evidence


pKa-Driven Basicity Difference vs. 1-Substituted Regioisomer

3-Methylsulfonyl-azetidine exhibits a predicted pKa of 8.14±0.40 . In stark contrast, its regioisomer, 1-(Methylsulfonyl)azetidine, possesses a predicted pKa of -3.52±0.20 . This >11 unit difference in pKa translates to a fundamentally different protonation state under physiological and common synthetic conditions. The 3-substituted compound remains largely unprotonated at neutral pH, whereas the 1-substituted analog is not basic. This property is critical for predicting solubility, membrane permeability, and salt formation behavior, directly influencing the design of synthetic routes and biological assays.

pKa (predicted)
Data to verify
3-Methylsulfonyl-azetidine: 8.14 ± 0.40 1-(Methylsulfonyl)azetidine: -3.52 ± 0.20 Δ > 11 units
Protonation state difference guides reaction design and salt formation potential.
Predicted values; experimental validation recommended.
Physicochemical Characterization Medicinal Chemistry Organic Synthesis

Boiling Point Difference vs. 1-Substituted Analog Indicates Intermolecular Forces

The predicted boiling point of 3-Methylsulfonyl-azetidine is 320.1±31.0 °C at 760 mmHg , whereas the predicted boiling point of 1-(Methylsulfonyl)azetidine is 218.8±23.0 °C . This >100°C difference suggests significantly stronger intermolecular interactions in the 3-substituted compound, likely due to the free amine participating in hydrogen bonding, which is absent in the N-substituted analog. This property influences purification methods (e.g., distillation vs. recrystallization) and thermal stability considerations.

Boiling point (pred.)
Data to verify
320.1 ± 31.0 °C
Δ > 100 °C vs. 1-substituted regioisomer (218.8 °C)
Higher boiling point suggests stronger H-bonding, influencing purification technique choice.
Predicted at 760 mmHg; confirm experimentally.
Physicochemical Characterization Analytical Chemistry Process Chemistry

Free Base vs. Hydrochloride Salt: Solubility and Handling Options

3-Methylsulfonyl-azetidine is commercially available as a white to off-white solid free base with a molecular weight of 135.18 g/mol . Its hydrochloride salt counterpart, 3-(Methylsulfonyl)azetidine hydrochloride (CAS 1400764-60-4), has a molecular weight of 171.64 g/mol . The free base offers a neutral form suitable for reactions sensitive to HCl or requiring a non-ionic species, while the hydrochloride salt provides enhanced aqueous solubility and stability. The choice between these two forms allows researchers to optimize conditions for specific transformations.

Free base vs HCl salt
Class-level
Free base (MW 135.18)
Hydrochloride salt (MW 171.64)
ΔMW = 36.46 (HCl)
Form selection enables tuning of solubility and reaction medium compatibility.
Commercial specifications; verify form suitability.
Form Selection Medicinal Chemistry Process Chemistry

3-Methylsulfonyl-azetidine: High-Impact Application Scenarios


Muscarinic M1 Receptor Antagonist Synthesis

The 3-(methylsulfonyl)azetidine core is a key structural motif in potent and selective antagonists of the muscarinic acetylcholine receptor M1 (mAChR M1). Patent US8697888 explicitly discloses substituted (1-(methylsulfonyl)azetidin-3-yl)(heterocycloalkyl)methanone analogs as M1 antagonists for treating neurological and psychiatric disorders [1]. The free amine at the 3-position of the azetidine ring is essential for further functionalization, making this specific building block indispensable for this class of compounds. Substituting with a regioisomer would preclude the necessary substitution pattern.

Conformationally Constrained Peptidomimetics

The azetidine ring provides a rigid scaffold that can mimic the conformation of peptide bonds, making 3-Methylsulfonyl-azetidine a valuable building block in peptidomimetic design . The sulfonyl group acts as a hydrogen bond acceptor and can influence the overall molecular shape. The ability to procure either the free base or the hydrochloride salt allows medicinal chemists to select the form most compatible with their synthetic sequence, a key consideration for optimizing multistep syntheses.

Nucleophilic Substitution and Cyclization Reactions

3-Methylsulfonyl-azetidine is widely employed as an intermediate in nucleophilic substitution and cyclization reactions due to the reactivity of the azetidine nitrogen and the sulfonyl group . The compound's unique pKa and boiling point differentiate it from other azetidine derivatives, enabling chemists to fine-tune reaction conditions. Its solid free base form facilitates accurate weighing and handling, improving reproducibility in research-scale and larger-scale syntheses.

Sulfonamide-Based Pharmaceutical Building Block

The methylsulfonyl group is a common pharmacophore in numerous drugs. 3-Methylsulfonyl-azetidine serves as a direct precursor to sulfonamide-containing drug candidates . The ability to introduce the sulfonyl group early in the synthesis, followed by further elaboration of the azetidine core, streamlines the preparation of diverse compound libraries. The compound's distinct properties relative to its hydrochloride salt provide flexibility in protecting group strategies and reaction media selection.

Application
Selection Property
Validation Focus
M1 muscarinic receptor antagonist research
3-position free amine for key functionalization
Receptor binding and selectivity in neurological disorder models
Conformationally constrained peptidomimetic synthesis
Rigid azetidine scaffold with sulfonyl H-bond acceptor
Peptide bond mimicry and conformational analysis
Nucleophilic substitution and cyclization reactions
Reactive azetidine nitrogen; free base for anhydrous media
Reaction yield and reproducibility optimization
Sulfonamide-containing compound library synthesis
Early-stage sulfonyl introduction for diversification
Protecting group compatibility and library diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylsulfonyl-azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.